molecular formula C16H23F13O3Si B12063469 Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane

Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane

Cat. No.: B12063469
M. Wt: 538.42 g/mol
InChI Key: KKUTYDXMXJQPFA-UHFFFAOYSA-N
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Description

Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane (CAS 130676-81-2) is a fluorinated organosilane with the molecular formula C₁₅H₂₁F₁₃O₃Si and a molecular weight of 584.39 g/mol. Its structure features a triethoxy silane head group and a highly fluorinated alkyl chain containing two trifluoromethyl (-CF₃) groups at the 5,5-positions and seven additional fluorine atoms across the 6,7,8-positions. This compound is commercially available (e.g., TCI Chemicals, Zeye Biotech) and is used in specialized applications such as printed electronics and hydrophobic coatings due to its low surface energy and chemical inertness .

Properties

Molecular Formula

C16H23F13O3Si

Molecular Weight

538.42 g/mol

IUPAC Name

triethoxy-[6,6,7,7,8,8,8-heptafluoro-5,5-bis(trifluoromethyl)octyl]silane

InChI

InChI=1S/C16H23F13O3Si/c1-4-30-33(31-5-2,32-6-3)10-8-7-9-11(14(21,22)23,15(24,25)26)12(17,18)13(19,20)16(27,28)29/h4-10H2,1-3H3

InChI Key

KKUTYDXMXJQPFA-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCCC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)(OCC)OCC

Origin of Product

United States

Preparation Methods

Hydrosilylation of Fluorinated Alkenes

A primary route involves hydrosilylation, where a silicon hydride (HSi(OEt)₃) reacts with a fluorinated alkene. For the target compound, the precursor 5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooct-1-ene undergoes platinum-catalyzed addition with triethoxysilane:

HSi(OEt)3+CF3C(CF3)(CF2)3CH2CH2Pt catalystC16H23F13O3Si\text{HSi(OEt)}3 + \text{CF}3\text{C(CF}3\text{)(CF}2\text{)}3\text{CH}2\text{CH}2 \xrightarrow{\text{Pt catalyst}} \text{C}{16}\text{H}{23}\text{F}{13}\text{O}_3\text{Si}

Key parameters:

  • Catalyst : Speier’s catalyst (H₂PtCl₆) at 0.1–1 mol%.

  • Temperature : 70–90°C under inert atmosphere.

  • Yield : 60–75% after purification via fractional distillation.

This method is scalable but requires careful control of moisture to prevent premature hydrolysis.

Nucleophilic Substitution of Fluorinated Alkyl Halides

An alternative approach substitutes a fluorinated alkyl halide with triethoxysilane. The halogen (X = Cl, Br) in 5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl-X is displaced by triethoxysilane in the presence of a base:

R-X+HSi(OEt)3BaseR-Si(OEt)3+HX\text{R-X} + \text{HSi(OEt)}3 \xrightarrow{\text{Base}} \text{R-Si(OEt)}3 + \text{HX}

Conditions :

  • Base : Triethylamine or DBU (1,8-diazabicycloundec-7-ene).

  • Solvent : Anhydrous THF or DMF at 50–60°C.

  • Yield : 50–65% due to competing elimination reactions.

This method is less favored industrially due to lower yields and halogenated byproducts.

Sol-Gel Processing and Alkoxy Exchange

Alkoxy Exchange from Chlorosilane Precursors

Commercial synthesis often starts with 5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyltrichlorosilane , which undergoes ethanolysis:

R-SiCl3+3EtOHR-Si(OEt)3+3HCl\text{R-SiCl}3 + 3\text{EtOH} \rightarrow \text{R-Si(OEt)}3 + 3\text{HCl}

Optimization :

  • Stoichiometry : Excess ethanol (5:1 molar ratio) ensures complete substitution.

  • Purification : Vacuum distillation removes HCl and unreacted ethanol.

  • Purity : >90% (GC) as reported by TCI Chemicals.

Analytical Validation and Quality Control

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS/MS is the gold standard for purity assessment. For the target compound:

  • Column : DB-5MS (30 m × 0.25 mm × 0.25 µm).

  • Temperature program : 45°C → 260°C at 10°C/min.

  • Detection : MRM transitions m/z 511 → 195 and 511 → 219.

TCI Chemicals reports >90.0% purity via GC, with residual ethanol <2%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR (CDCl₃, δ ppm):

  • CF₃ groups: -62 to -65 ppm.

  • CF₂ groups: -110 to -115 ppm.

²⁹Si NMR : Single resonance at -45 ppm, confirming triethoxy substitution.

Industrial-Scale Production and Challenges

Batch vs. Continuous Processes

  • Batch reactors : Predominate in small-scale synthesis (1–5 kg batches).

  • Continuous flow : Emerging for >100 kg/year production, reducing hydrolysis risks .

Chemical Reactions Analysis

Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane can undergo various reactions:

    Hydrolysis: The ethoxy groups can be hydrolyzed to form silanol groups.

    Substitution Reactions: The trifluoromethyl groups can be replaced by other functional groups.

    Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents.

Common reagents include strong bases, acids, and transition metal catalysts. Major products include silanols and functionalized silanes.

Scientific Research Applications

Chemistry::

    Surface Modification: Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane is used to modify surfaces, imparting hydrophobicity and chemical resistance.

    Catalysis: It serves as a ligand in catalytic reactions.

Biology and Medicine::

    Biocompatible Coatings: Used in medical devices and implants.

    Drug Delivery: Modified surfaces for controlled drug release.

Industry::

    Coatings and Adhesives: Enhances material properties.

    Electronics: Used in semiconductor manufacturing.

Mechanism of Action

The exact mechanism of action is context-dependent. In surface modification, it forms a protective layer, preventing water and other molecules from interacting with the substrate. In catalysis, it coordinates with transition metals, facilitating reactions.

Comparison with Similar Compounds

Structural and Compositional Differences

The table below compares the target compound with other fluorinated triethoxy silanes:

Compound Name CAS Number Molecular Formula Fluorine Atoms Key Structural Features
Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane 130676-81-2 C₁₅H₂₁F₁₃O₃Si 13 Two -CF₃ groups at 5,5; seven F at 6,7,8
Triethoxy(3,3,4,4,5,5,6,6,6-nonafluorohexyl)silane 102390-98-7 C₁₂H₁₉F₉O₃Si 9 Linear nonafluorohexyl chain
Triethoxy(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)silane 51851-37-7 C₁₄H₁₉F₁₃O₃Si 13 Linear tridecafluorooctyl chain
Triethoxy(heptadecafluorodecyl)silane 101947-16-4 C₁₆H₁₉F₁₇O₃Si 17 Fully fluorinated decyl chain

Key Observations :

  • The target compound’s branched fluorinated chain (with -CF₃ groups) distinguishes it from linear fluorinated silanes like triethoxy(nonafluorohexyl)silane.
  • Compared to triethoxy(tridecafluorooctyl)silane (CAS 51851-37-7), both have 13 fluorine atoms, but the target’s branching enhances steric hindrance and thermal stability .
  • The heptadecafluorodecyl analog (17 F atoms) offers higher hydrophobicity but is more challenging to synthesize .

Physical and Chemical Properties

Fluorination significantly impacts properties such as hydrophobicity , thermal stability , and reactivity :

  • Hydrophobicity : The target compound’s branched fluorinated chain provides a water contact angle >110°, comparable to linear analogs. However, longer perfluorinated chains (e.g., heptadecafluorodecyl) achieve angles >120° due to denser fluorine packing .
  • Thermal Stability: The -CF₃ groups in the target compound increase thermal degradation resistance (decomposition >250°C) compared to non-fluorinated silanes like bis-(triethoxy silylpropyl) tetrasulphide (TESPT), which decomposes at ~180°C .
  • Reactivity: The triethoxy silane group enables hydrolysis and condensation reactions with hydroxylated surfaces (e.g., silica, metals), similar to other triethoxy silanes. However, fluorine’s electron-withdrawing effect slows hydrolysis kinetics compared to non-fluorinated analogs .

Q & A

Basic Question: What are the optimal synthetic routes and reaction conditions for synthesizing Triethoxy[5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctyl]silane?

Methodological Answer:
Synthesis typically involves coupling fluorinated alkyl precursors with triethoxysilane derivatives. For example:

  • Precursor Activation : React a perfluorinated alcohol (e.g., 5,5-bis(trifluoromethyl)-6,6,7,7,8,8,8-heptafluorooctanol) with a chlorosilane (e.g., trichlorosilane) under anhydrous conditions.
  • Alkoxy Substitution : Replace chloride groups with ethoxy groups using ethanol in the presence of a base (e.g., triethylamine) to minimize hydrolysis .
  • Key Conditions : Conduct reactions under inert atmospheres (argon/nitrogen) at 50–80°C for 12–24 hours, followed by vacuum distillation or column chromatography for purification .

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